molecular formula C40H38N2O4 B613401 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid CAS No. 343770-23-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid

Cat. No.: B613401
CAS No.: 343770-23-0
M. Wt: 610,78 g/mole
InChI Key: RRYSGISHZIBOJC-QNGWXLTQSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610,78 g/mole. The purity is usually 95%.
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Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known by its CAS number 198545-20-9, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Features

The compound features several notable structural components:

  • Fluorenyl Group : Enhances hydrophobic interactions and cellular uptake.
  • Methoxycarbonyl Group : Provides stability and influences solubility.
  • Diphenyl(p-tolyl)methyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorenyl moiety facilitates binding to hydrophobic pockets within proteins, while the methoxycarbonyl group can engage in hydrogen bonding. Such interactions may modulate the activity of target proteins, resulting in various biological effects.

1. Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. The fluorenyl structure is known for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. Studies have shown that modifications in side chains can enhance antiproliferative activity against various cancer cell lines .

2. Antimicrobial Properties

The fluorenone derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. For instance, compounds derived from fluorenone have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on similar compounds indicate potential inhibition of enoyl-ACP reductase (InhA), an enzyme critical for bacterial fatty acid synthesis .

Study 1: Antitumor Efficacy

A study examined the antiproliferative effects of fluorenone derivatives on human cancer cell lines. It was found that the introduction of longer alkyl chains significantly increased cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of a series of fluorenone derivatives against both planktonic and biofilm states of bacteria. Results showed that certain electron-withdrawing groups enhanced antimicrobial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
9-FluorenoneFluorenyl backboneAntimicrobial
TiloroneFluorenyl derivativeAntiviral
BenfluronFluorenyl derivativeAntineoplastic

This table highlights how this compound compares with other fluorenone derivatives in terms of biological activity.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYSGISHZIBOJC-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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